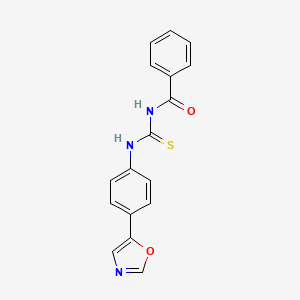
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide is a chemical compound with the molecular formula C10H24N4S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide typically involves the reaction of dimethylamine with ethylene dichloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Catalysts such as sodium hydroxide or potassium hydroxide are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but lacks the sulfur atom.
1,2-Bis(dimethylamino)ethane: Another related compound with similar functional groups.
Uniqueness
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide is unique due to its specific arrangement of dimethylamino groups and the presence of a sulfur atom, which imparts distinct chemical and physical properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium;sulfide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4.S/c1-11(2)9(12(3)4)10(13(5)6)14(7)8;/h1-8H3;/q+2;-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDARCNVHSIJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C.[S-2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045616.png)



![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)

![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)






